molecular formula C18H14N6O2 B10815185 2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid

2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid

Cat. No.: B10815185
M. Wt: 346.3 g/mol
InChI Key: GCBJDOWIQHMCMR-UHFFFAOYSA-N
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Description

Kinome_1199: is a compound with significant implications in cancer research. It is closely associated with the FGFR (fibroblast growth factor receptor) pathway, which plays a crucial role in regulating various biological processes. Specifically, Kinome_1199 is relevant in the context of FGFR1-amplified lung cancer, where aberrant FGFR signaling drives tumor growth .

Preparation Methods

The synthetic routes and reaction conditions for Kinome_1199 are not explicitly documented in the available literature. it’s essential to note that this compound is typically studied in the context of CRISPR/Cas9 loss-of-function screens in FGFR1-amplified lung cancer cells treated with an FGFR inhibitor . Industrial production methods remain undisclosed.

Chemical Reactions Analysis

Types of Reactions:: While specific reactions involving Kinome_1199 are not well-documented, it is essential to consider its interactions within the FGFR pathway. These may include phosphorylation, dephosphorylation, and other kinase-mediated processes.

Common Reagents and Conditions:: The reagents and conditions used in Kinome_1199 reactions are context-dependent. given its association with FGFR signaling, kinase inhibitors (such as FGFR-TKIs) are relevant. Further research is needed to elucidate specific conditions.

Major Products:: The major products resulting from Kinome_1199 reactions are not explicitly outlined. understanding its role in overcoming FGFR1 inhibition resistance is critical for future investigations .

Scientific Research Applications

Chemistry::

    Kinome_1199: contributes to our understanding of kinase-mediated signaling pathways.

  • It serves as a model compound for studying FGFR-related mechanisms.
Biology:: Medicine::
  • Precision therapy for FGFR-dependent malignancies may benefit from insights gained through Kinome_1199 research.
  • Clinical applications remain an area of active investigation.
Industry::
  • Pharmaceutical companies explore Kinome_1199 as a potential drug target.
  • Its role in overcoming FGFR inhibitor resistance has implications for cancer therapeutics.

Mechanism of Action

The mechanism by which Kinome_1199 exerts its effects involves interactions with the FGFR pathway. Notably, it influences resistance mechanisms, DNA damage response, and cell-cycle regulation. Activation of the γH2AX–CHK–E2F1 axis contributes to its synergistic effects with FGFR inhibitors .

Comparison with Similar Compounds

While specific similar compounds are not mentioned, Kinome_1199 stands out due to its role in FGFR1-amplified lung cancer. Its unique properties warrant further exploration.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

2-[[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-15(13)22-16-7-8-19-18(23-16)21-12-5-6-14-11(9-12)10-20-24-14/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23)

InChI Key

GCBJDOWIQHMCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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